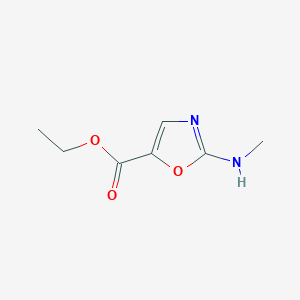
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the mechanism of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It can also involve studying the compound’s stability under various conditions .Applications De Recherche Scientifique
Enantioselective Synthesis and Oxazole Formation
Ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate serves as a foundational structure in the synthesis of various oxazole derivatives. Research led by Takuji Magata et al. (2017) highlights the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing the compound's utility in producing high optical purity oxazoles through Pd-catalyzed amide coupling. This study emphasizes the potential of this compound derivatives in the construction of macrocyclic azole peptides, underlining the importance of precise synthesis techniques for the development of complex organic molecules (Magata et al., 2017).
Structural and Spectral Characterization
The compound's utility extends to structural and spectral characterization, offering insights into molecular configurations and reaction mechanisms. Heng-Shan Dong and B. Quan (2000) focused on the structural analysis of Ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, a derivative of the this compound, elucidating its crystalline structure and stabilizing interactions. Such studies contribute to a deeper understanding of molecular interactions and the development of materials with tailored properties (Dong & Quan, 2000).
Synthetic Modifications and Antimicrobial Study
Significant advancements have been made in modifying this compound to enhance its biological activity. For instance, Desai, Bhatt, and Joshi (2019) explored synthetic modifications of the compound to assess antimicrobial activities. Through structural modification and comprehensive antimicrobial testing, their research contributes to the ongoing search for new antimicrobial agents, showcasing the compound's potential as a backbone for therapeutic development (Desai, Bhatt, & Joshi, 2019).
Novel Synthetic Pathways and Catalysis
Research into this compound also explores novel synthetic pathways and catalysis mechanisms. The work by Xue-Feng Zhu, J. Lan, and O. Kwon (2003) presents an expedient phosphine-catalyzed annulation method to produce highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate, demonstrating innovative approaches to harnessing the compound's chemistry for generating structurally diverse and complex molecules (Zhu, Lan, & Kwon, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(methylamino)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-9-7(8-2)12-5/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALMFRNZFCMZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2726919.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![4-chloro-1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2726928.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)
![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)



